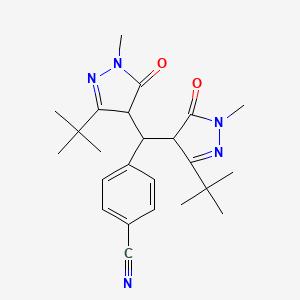
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Researchers Al‐Azmi and Mahmoud (2020) synthesized and characterized novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. They found these compounds to have promising antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Coordination to Metal Ions
- Hegelmann et al. (2003) explored the coordination behavior of similar compounds to zinc ions. They synthesized a new chiral ligand with pyrazole and triazolyl groups, which showed potential in coordination chemistry (Hegelmann et al., 2003).
Synthesis of Fused Heterocyclic Systems
- Youssef and Omar (2007) synthesized a compound related to 4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile and transformed it into fused heterocyclic systems. They reported excellent biocidal properties for some of these derivatives (Youssef & Omar, 2007).
Reactivity Studies
- Mironovich and Shcherbinin (2014) studied the reactivity of a similar pyrazolotriazine derivative. They examined its reactions with various agents, contributing to the understanding of the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).
Cytotoxicity and DNA Binding
- Purohit, Prasad, and Mayur (2011) synthesized bis‐1,3,4‐oxadiazoles and bis‐pyrazoles derivatives and tested them for in-vitro cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, indicating potential applications in cancer research (Purohit, Prasad, & Mayur, 2011).
Catalytic and Polymerization Activity
- Alesso, Tabernero, and Cuenca (2012) prepared bis(pyrazol-1-yl)methane compounds and studied their coordination to titanium and zirconium. Their research contributes to understanding the polymerization activity of such compounds (Alesso, Tabernero, & Cuenca, 2012).
Zukünftige Richtungen
The study of complex organic molecules like this one is an active area of research in chemistry. Such compounds can have interesting properties and potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .
Eigenschaften
IUPAC Name |
4-[bis(3-tert-butyl-1-methyl-5-oxo-4H-pyrazol-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-23(2,3)19-17(21(30)28(7)26-19)16(15-11-9-14(13-25)10-12-15)18-20(24(4,5)6)27-29(8)22(18)31/h9-12,16-18H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSVHGSJHIUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1C(C2C(=NN(C2=O)C)C(C)(C)C)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)
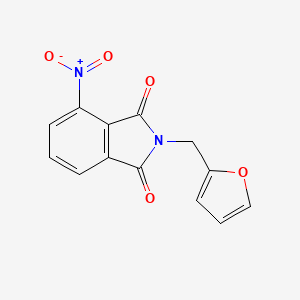
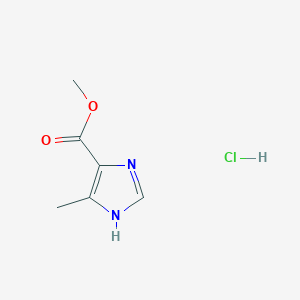
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)
![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B3000729.png)
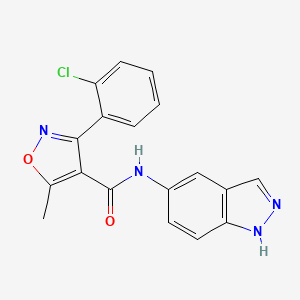
![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)


![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)
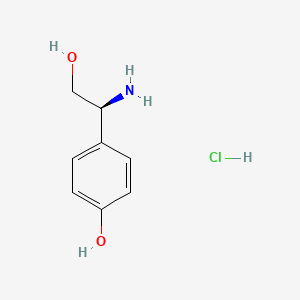
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)
